5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide include other indole derivatives such as:
- 5-Bromoindole-2-carboxamide
- 3-[(Methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide
- 5-Bromo-1H-indole-2-carboxylic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
660413-37-6 |
---|---|
Molecular Formula |
C11H12BrN3O4S |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
5-bromo-3-(methoxymethylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O4S/c1-19-5-14-20(17,18)10-7-4-6(12)2-3-8(7)15-9(10)11(13)16/h2-4,14-15H,5H2,1H3,(H2,13,16) |
InChI Key |
AEGXJXVEUZMUEC-UHFFFAOYSA-N |
Canonical SMILES |
COCNS(=O)(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.